molecular formula C14H20OS B12529910 3-(Butylsulfanyl)-1-phenylbutan-1-one CAS No. 706816-54-8

3-(Butylsulfanyl)-1-phenylbutan-1-one

Katalognummer: B12529910
CAS-Nummer: 706816-54-8
Molekulargewicht: 236.37 g/mol
InChI-Schlüssel: JIGWDMZIXLSLJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Butylsulfanyl)-1-phenylbutan-1-one is an organic compound characterized by the presence of a butylsulfanyl group attached to a phenylbutanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfanyl)-1-phenylbutan-1-one typically involves the reaction of a butylthiol with a phenylbutanone precursor. One common method is the nucleophilic substitution reaction where butylthiol reacts with a halogenated phenylbutanone under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Butylsulfanyl)-1-phenylbutan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phenylbutanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The butylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different substituents replacing the butylsulfanyl group.

Wissenschaftliche Forschungsanwendungen

3-(Butylsulfanyl)-1-phenylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Butylsulfanyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The butylsulfanyl group can undergo oxidation-reduction reactions, influencing the redox state of cells. The phenylbutanone moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Methylsulfanyl)-1-phenylbutan-1-one
  • 3-(Ethylsulfanyl)-1-phenylbutan-1-one
  • 3-(Propylsulfanyl)-1-phenylbutan-1-one

Uniqueness

3-(Butylsulfanyl)-1-phenylbutan-1-one is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. The longer butyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.

Eigenschaften

CAS-Nummer

706816-54-8

Molekularformel

C14H20OS

Molekulargewicht

236.37 g/mol

IUPAC-Name

3-butylsulfanyl-1-phenylbutan-1-one

InChI

InChI=1S/C14H20OS/c1-3-4-10-16-12(2)11-14(15)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3

InChI-Schlüssel

JIGWDMZIXLSLJG-UHFFFAOYSA-N

Kanonische SMILES

CCCCSC(C)CC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.